3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride
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Overview
Description
3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of trifluorophenyl groups makes this compound particularly interesting for various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride typically involves the reaction of 2,3,4-trifluorobenzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(3,4,5-Trifluorophenyl)azetidine Hydrochloride
Uniqueness
3-(2,3,4-Trifluorophenyl)azetidine Hydrochloride is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups .
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12;/h1-2,5,13H,3-4H2;1H |
InChI Key |
FAEBQBYQZGTTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C(=C(C=C2)F)F)F.Cl |
Origin of Product |
United States |
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